ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate
Overview
Description
Ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Rearrangement and Synthesis
Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate undergoes chemical rearrangement with sodium ethoxide in ethanol to form 2-oxo-3-cyano-2,3-dihydro[3,2-b]furopyridine. This process demonstrates the compound's reactivity and potential for creating derivatives through rearrangement reactions (Desideri, Manna, & Stein, 1981).
Reactions and Transformations
Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates exhibit intriguing chemical behavior, engaging in cyclization and alkylation reactions to form new heterocyclic systems with potential biological activities. This versatility indicates the compound's utility in synthesizing novel structures and exploring their properties (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Synthesis of Heterocyclic Systems
The compound plays a role in the synthesis of furo[2,3‐b]pyridine and furo[3,2-b]pyridine derivatives, showcasing its utility in generating complex heterocyclic systems. This process involves multiple steps, including deamination, hydrolysis, and decarboxylation, highlighting the compound's adaptability in chemical synthesis (Mcfarland, Wollerman, Sadler, & Coleman, 1971).
Facilitating Annulation Reactions
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming highly functionalized tetrahydropyridines. This process demonstrates the compound's role in facilitating annulation reactions, expanding its applicability in organic synthesis (Zhu, Lan, & Kwon, 2003).
Properties
IUPAC Name |
ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCXHESHLFYDAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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